molecular formula C14H14BrFN2O B2700622 4-bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide CAS No. 1385387-47-2

4-bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide

Cat. No.: B2700622
CAS No.: 1385387-47-2
M. Wt: 325.181
InChI Key: VGWWWBODKPXOOZ-UHFFFAOYSA-N
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Description

4-Bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide is an organic compound with the molecular formula C14H14BrFN2O This compound is characterized by the presence of bromine, fluorine, and a cyanomethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide typically involves a multi-step process. One common method starts with the bromination of 3-fluorobenzoic acid to obtain 4-bromo-3-fluorobenzoic acid. This intermediate is then reacted with cyanomethyl cyclopentylamine in the presence of coupling agents such as O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) and N-ethyl-N,N-diisopropylamine (DIEA) in N,N-dimethylformamide (DMF) at room temperature for 16 hours . The product is purified using silica gel chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity. The cyanomethyl group may also play a role in modulating its activity by influencing the electronic properties of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(cyanomethyl)-N-cyclopropylbenzamide
  • 4-Bromo-N-(cyanomethyl)-N-cyclopentylbenzamide
  • 4-Bromo-N-(cyanomethyl)-N-cyclohexylbenzamide

Uniqueness

4-Bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.

Properties

IUPAC Name

4-bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrFN2O/c15-12-6-5-10(9-13(12)16)14(19)18(8-7-17)11-3-1-2-4-11/h5-6,9,11H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWWWBODKPXOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC#N)C(=O)C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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